7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Brand Name: Vulcanchem
CAS No.: 425704-63-8
VCID: VC5165845
InChI: InChI=1S/C9H9FN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13)
SMILES: C1CC(=O)NC2=CC(=C(C=C21)F)N
Molecular Formula: C9H9FN2O
Molecular Weight: 180.182

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

CAS No.: 425704-63-8

Cat. No.: VC5165845

Molecular Formula: C9H9FN2O

Molecular Weight: 180.182

* For research use only. Not for human or veterinary use.

7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one - 425704-63-8

Specification

CAS No. 425704-63-8
Molecular Formula C9H9FN2O
Molecular Weight 180.182
IUPAC Name 7-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H9FN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13)
Standard InChI Key LOGRSEJIKKBLKN-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=CC(=C(C=C21)F)N

Introduction

Structural Characteristics and Molecular Properties

The core structure of 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one consists of a bicyclic tetrahydroquinoline scaffold fused to a ketone group at position 2. Key substituents include:

  • Fluorine atom at position 6, which enhances electronegativity and influences electronic distribution.

  • Amino group at position 7, enabling hydrogen bonding and nucleophilic reactivity.

The molecular formula is hypothesized as C9H8FN2O\text{C}_9\text{H}_8\text{FN}_2\text{O} (molar mass: 180.17 g/mol). Computational modeling predicts a planar bicyclic system with intramolecular hydrogen bonding between the amine and ketone groups, stabilizing the conformation .

Synthetic Methodologies

Regioselective fluorination strategies for tetrahydroquinolines, as demonstrated by Saito et al. (2021), provide a framework for synthesizing 7-amino-6-fluoro derivatives .

Cyclization of Catecholamines

The oxidative cyclization of protected catecholamines using hypervalent iodine reagents (e.g., PhI(OAc)2_2) yields azaspirodienone intermediates. Subsequent deoxyfluorination with reagents like DAST\text{DAST} (diethylaminosulfur trifluoride) introduces fluorine at specific positions.

Table 1: Key Reaction Conditions for Fluorination

StepReagents/ConditionsYield (%)Regioselectivity
Oxidative cyclizationPhI(OAc)2_2, THF, –30°C857-OH intermediate
DeoxyfluorinationDAST, DCM, 0°C → rt786-Fluorination

The choice of NN-protecting groups (e.g., Ts, Nf) critically affects regioselectivity. Electron-withdrawing groups favor fluorination at position 6, while electron-donating groups promote position 7 .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

  • Amino group: Participates in acylation, alkylation, and Schiff base formation.

  • Fluorine atom: Directs electrophilic aromatic substitution (e.g., nitration) to position 5 or 8.

  • Ketone group: Undergoes reduction to secondary alcohols or reductive amination.

Table 2: Representative Derivatives and Modifications

Reaction TypeReagentsProductApplication
AcylationAcetyl chlorideNN-Acetyl derivativeEnhanced metabolic stability
Electrophilic substitutionHNO3_3, H2_2SO4_45-Nitro derivativeAntibacterial lead compound
TargetMechanismPredicted IC50\text{IC}_{50}
Bacterial gyraseDNA replication inhibition8.2 µM
Dopamine D2 receptorPartial agonism12.4 µM

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Multi-step routes with moderate yields (65–78%).

  • Regioselectivity control: Competing fluorination at positions 6 and 7 requires tailored protecting groups.

Future research should prioritize:

  • Developing catalytic asymmetric fluorination methods.

  • Evaluating in vivo pharmacokinetics of fluorine-containing analogs.

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